molecular formula C12H8FN3 B1454580 5-Fluoro-2-(4-pyridyl)-1H-benzimidazole CAS No. 1309602-25-2

5-Fluoro-2-(4-pyridyl)-1H-benzimidazole

Cat. No.: B1454580
CAS No.: 1309602-25-2
M. Wt: 213.21 g/mol
InChI Key: JHZZRTBFHQVORO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-pyridyl)-1H-benzimidazole is a chemical compound that likely contains a benzimidazole core, which is a type of organic compound consisting of a fusion of benzene and imidazole . It also has a pyridyl group and a fluorine atom attached to it. The exact properties and applications of this compound would depend on its specific structure and the positions of these groups .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzimidazole ring, which is a fused ring structure containing a benzene ring and an imidazole ring . The fluorine atom and the pyridyl group would be attached to this core structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the reaction conditions . Fluorinated pyridines can undergo various reactions, including substitutions, additions, and eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure . Fluorinated compounds often have unique properties due to the high electronegativity and small size of the fluorine atom .

Scientific Research Applications

Synthesis and Biological Activity

A study focused on the synthesis of fluorinated heterocyclic compounds, including derivatives of 5-Fluoro-2-(4-pyridyl)-1H-benzimidazole, demonstrated these compounds' antimicrobial and anti-inflammatory activities. These derivatives were synthesized through a series of reactions starting with fluoro-chloro-aniline, leading to compounds with moderate biological activity confirmed by in silico ADME, pharmacokinetic properties, and in vitro assays (Binoy, N., Nargund, S. L., Nargund, Shravan. L., & Nargund, R., 2021).

Chemical Synthesis Methodology

Research into the synthesis of pyrido[1,2-a]benzimidazoles has highlighted the importance of acid additives in direct copper-catalyzed amination. This methodology enables the creation of compounds with potential medicinal chemistry applications, such as improved solubility and DNA intercalation properties, and material chemistry applications, including fluorescence (Masters, Kye-Simeon et al., 2011).

Fluorescent Probes for Biological and Chemical Sensing

A novel pyrido[1,2-a]benzimidazole-rhodamine FRET system was developed as a ratiometric fluorescent probe for Cu2+ in living cells, showcasing large Stokes shifts, high selectivity, and fast response. This application demonstrates the compound's utility in practical applications within biological systems, offering a new tool for imaging Cu2+ in living cells with significant potential for research in cellular biology and chemistry (Ge, Yanqing et al., 2017).

Antiviral and Antimicrobial Properties

Studies on benzimidazole derivatives have revealed their significant antiviral and antimicrobial properties. These compounds, including this compound derivatives, have been synthesized and evaluated for their activity against various pathogens, demonstrating potent antiproliferative activity against tumor cell lines and significant interactions with DNA, suggesting a mechanism of action that could partially involve DNA-binding as a means of exerting their antitumor activity (Hranjec, M. et al., 2010).

Optical and Material Chemistry

The optical properties of novel pyrido[1,2-a]benzimidazole derivatives have been synthesized and characterized, revealing intense absorption maxima and fluorescence characteristics that suggest potential applications in dyes, pigments, and materials science. The impact of substituents on the pyrido[1,2-a]benzimidazole ring on emission characteristics offers insight into designing materials with specific optical properties (Ge, Yan-qing et al., 2011).

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-pyridyl)-1H-benzimidazole in biological systems would depend on its exact structure and the biological target . Fluorinated pyridines are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties .

Safety and Hazards

The safety and hazards associated with 5-Fluoro-2-(4-pyridyl)-1H-benzimidazole would depend on its exact structure . As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on 5-Fluoro-2-(4-pyridyl)-1H-benzimidazole would likely involve exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals . The unique properties of fluorinated pyridines make them interesting targets for future research .

Properties

IUPAC Name

6-fluoro-2-pyridin-4-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZZRTBFHQVORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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